N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S2/c1-21(2)26(23,24)10-5-3-9(4-6-10)15(22)20-16-19-14-12(25-16)8-7-11(17)13(14)18/h3-8H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMADRFXPLLYZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,5-dichloro-2-nitrobenzoic acid, under acidic conditions.
Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced by reacting the benzothiazole intermediate with dimethylsulfamoyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used as a probe to study enzyme activity and protein interactions.
Agriculture: The compound has been explored for its potential as a pesticide or herbicide.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural and Molecular Variations
4-Cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide
- Structure: Features a cyano (-CN) group at the 4-position of the benzamide ring instead of dimethylsulfamoyl.
- Molecular Formula : C₁₅H₇Cl₂N₃OS (MW: 356.2 g/mol).
- Lower molecular weight compared to the target compound (estimated MW of target: ~414.3 g/mol due to the dimethylsulfamoyl group).
- Synthesis: Likely involves similar amide coupling steps but with 4-cyanobenzoyl chloride as a precursor .
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- Structure : Contains 3,5-dimethoxy substituents on the benzamide ring.
- Key Differences :
- Methoxy groups (-OCH₃) are electron-donating, increasing lipophilicity compared to the polar sulfamoyl group.
- Higher steric bulk due to two methoxy groups, which may hinder target binding compared to the more linear sulfamoyl group.
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide
- Structure : Incorporates an oxadiazole-thione heterocycle instead of benzothiazole.
- Molecular Formula : C₁₄H₁₆ClN₃O₂S (MW: 325.8 g/mol).
- Lower chlorine content (one Cl vs. two Cl in the target compound) may reduce electrophilic character.
- Crystallography : Crystallizes in an orthorhombic system (space group P2₁2₁2₁), with unit cell parameters distinct from benzothiazole derivatives due to structural flexibility .
Spectroscopic and Physicochemical Properties
IR Spectroscopy
- Target Compound : Expected ν(C=O) at ~1660–1680 cm⁻¹ (amide I band) and ν(S=O) at ~1150–1350 cm⁻¹ (sulfonamide).
- Triazole Analogs () : Absence of ν(C=O) in triazole-thiones confirms cyclization, whereas ν(C=S) appears at ~1247–1255 cm⁻¹ .
- Oxadiazole Derivative () : ν(N–H) at ~3278–3414 cm⁻¹ and ν(C=S) at ~1247–1255 cm⁻¹, similar to tautomeric thiones .
Solubility and Stability
- Crystal Packing : Orthorhombic systems (e.g., ) suggest tight packing for oxadiazole derivatives, whereas bulkier sulfamoyl groups may lead to less dense crystallization .
Biological Activity
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to antimicrobial effects.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by targeting specific signaling molecules or pathways.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:
- Tested Organisms : The compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating the concentration required to inhibit bacterial growth effectively.
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| This compound | S. aureus | 6.12 |
| E. coli | 25 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Lines Tested : Various cancer cell lines, including lung cancer models such as A549 and HCC827, have been used to assess its efficacy.
- Results : The compound demonstrated significant antiproliferative activity in 2D cultures compared to 3D cultures.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 9.48 |
| HCC827 | 6.00 |
| NCI-H358 | 16.00 |
Case Studies
- Antimicrobial Study : A study conducted on a series of benzothiazole derivatives revealed that those with chlorine substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The presence of the dichloro group in this compound likely contributes to its increased potency against bacterial strains .
- Anticancer Evaluation : In vitro studies showed that this compound significantly inhibited cell proliferation in various human lung cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide?
- Methodological Answer : The synthesis involves cyclization of 2-aminothiophenol derivatives with carboxylic acid precursors under acidic conditions. Key steps include:
- Benzothiazole Core Formation : Reacting 2-aminothiophenol with 4-(dimethylsulfamoyl)benzoic acid in the presence of polyphosphoric acid (PPA) at 120–140°C for 6–8 hours .
- Chlorination : Introducing dichloro groups via chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperature (40–60°C) .
- Solvent Optimization : Use of polar aprotic solvents (e.g., DMF or DMSO) improves yield (70–85%) by enhancing reagent solubility .
- Critical Parameters : Temperature, solvent choice, and catalyst selection (e.g., PPA) significantly influence reaction efficiency and purity.
Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for benzothiazole (δ 7.2–8.1 ppm) and dimethylsulfamoyl groups (δ 3.0–3.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) determines purity (>95%) and detects impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺ at m/z 428.0) .
Q. What preliminary biological screening assays are used to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (MIC = 8–16 µg/mL) and Candida albicans .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ = 12.5 µM) to assess cytotoxicity .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., COX-2 inhibition at 50–100 nM) .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action and molecular targets?
- Methodological Answer :
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .
- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis or MAPK signaling) .
- In Silico Docking : Molecular docking (AutoDock Vina) predicts interactions with targets like tubulin or kinase ATP-binding pockets (binding energy ≤ −8.5 kcal/mol) .
Q. What strategies address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Batch Consistency : Verify compound purity (HPLC ≥98%) and stereochemical stability (chiral HPLC) to rule out batch variability .
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values caused by cell line heterogeneity .
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced potency?
- Methodological Answer :
- Analog Synthesis : Replace dichloro groups with fluorophenyl or methoxy substituents to assess steric/electronic effects .
- Pharmacophore Mapping : 3D-QSAR models (CoMFA/CoMSIA) identify critical regions (e.g., sulfamoyl group’s role in hydrogen bonding) .
- In Vivo Validation : Test analogs in xenograft models (e.g., murine breast cancer) to correlate structural modifications with tumor growth inhibition .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer 10 mg/kg intravenously in Sprague-Dawley rats; measure plasma half-life (t₁/₂ = 4–6 hours) via LC-MS/MS .
- Toxicity Profiling : 28-day subacute toxicity study (OECD 407) to assess hepatorenal toxicity (ALT/AST levels) .
- Bioavailability : Nanoformulation (e.g., liposomes) improves oral bioavailability from 15% to 45% .
Q. How does computational modeling predict metabolic stability and off-target effects?
- Methodological Answer :
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify CYP3A4-mediated oxidation as a primary metabolic pathway .
- Off-Target Screening : SwissTargetPrediction cross-references the compound’s structure against 3,000+ targets to flag potential interactions with hERG channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
